[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone
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Overview
Description
[1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone: is a complex organic compound that features a benzenesulfonyl group attached to a dihydroindole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved through the reaction of benzenesulfonic acid with phosphorus oxychloride or chlorosulfonic acid . The subsequent steps involve the formation of the dihydroindole and piperidine intermediates, which are then coupled under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of benzenesulfonyl chloride are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based drugs and materials.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The indole and piperidine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in similar synthetic applications.
N-(1-Benzenesulfonyl-2,2,2-trichloro-ethyl)-benzamide: Another sulfonyl compound with distinct structural features and applications.
Uniqueness: The uniqueness of [1-(Benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone lies in its complex structure, which combines the properties of benzenesulfonyl, indole, and piperidine groups. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[1-(benzenesulfonyl)-2-methyl-2,3-dihydroindol-5-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-16-14-18-15-17(21(24)22-12-6-3-7-13-22)10-11-20(18)23(16)27(25,26)19-8-4-2-5-9-19/h2,4-5,8-11,15-16H,3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTGVESNSUIYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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